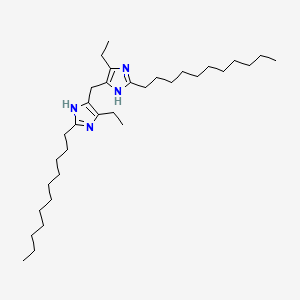
5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two imidazole rings connected by a methylene bridge, with ethyl and undecyl substituents enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar imidazole derivatives . This method utilizes fatty acids from vegetable oil sources, such as coconut and sunflower oil, under controlled conditions to yield the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of functional materials and catalysts.
Wirkmechanismus
The mechanism of action of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Undecylimidazole: Shares the undecyl substituent but lacks the methylene bridge and ethyl groups.
Uniqueness
5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its stability and reactivity. The presence of ethyl and undecyl groups further distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
142715-08-0 |
|---|---|
Molekularformel |
C33H60N4 |
Molekulargewicht |
512.9 g/mol |
IUPAC-Name |
4-ethyl-5-[(4-ethyl-2-undecyl-1H-imidazol-5-yl)methyl]-2-undecyl-1H-imidazole |
InChI |
InChI=1S/C33H60N4/c1-5-9-11-13-15-17-19-21-23-25-32-34-28(7-3)30(36-32)27-31-29(8-4)35-33(37-31)26-24-22-20-18-16-14-12-10-6-2/h5-27H2,1-4H3,(H,34,36)(H,35,37) |
InChI-Schlüssel |
HFIGMRMJLIHODT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NC(=C(N1)CC2=C(N=C(N2)CCCCCCCCCCC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


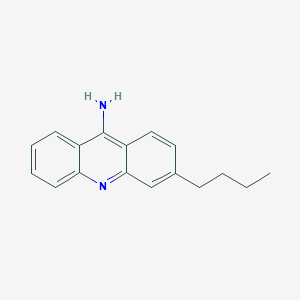

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

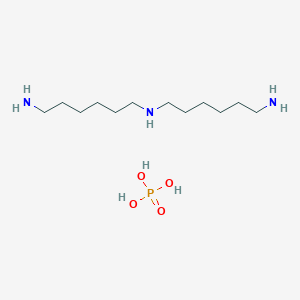
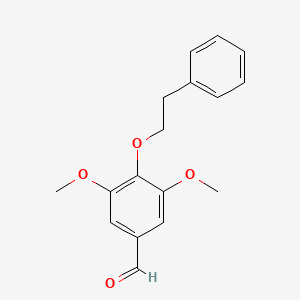


![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)

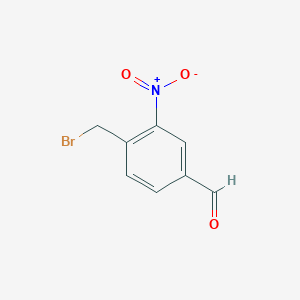

![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

